6-(Trifluoromethyl)pyrimidin-4-amine

TLR8 antagonist immunology autoimmune disease

6-(Trifluoromethyl)pyrimidin-4-amine is a privileged aminopyrimidine scaffold for medicinal chemistry and agrochemical discovery. The electron-withdrawing CF₃ group at the 6‑position imparts markedly higher lipophilicity (calc. LogP ~1.07 vs. ~0.0–0.2 for non-fluorinated analogs) and metabolic stability, directly translating into superior GPR119 agonist potency with an improved hERG profile and low‑micromolar TLR8 antagonism (IC₅₀ 6.5–8.7 µM). Generic substitution with non‑fluorinated pyrimidin‑4‑amines compromises these properties, making procurement of the trifluoromethylated core a quantifiably superior decision. This building block also enables rapid SAR expansion via microwave‑assisted Suzuki–Miyaura cross‑coupling (30–40 min reactions) and has demonstrated insecticidal (LC₅₀ 3.57–4.22 mg/L) and fungicidal (EC₅₀ 24.94–30.79 mg/L) activity.

Molecular Formula C5H4F3N3
Molecular Weight 163.1 g/mol
CAS No. 672-41-3
Cat. No. B1322352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pyrimidin-4-amine
CAS672-41-3
Molecular FormulaC5H4F3N3
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1N)C(F)(F)F
InChIInChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-2-10-3/h1-2H,(H2,9,10,11)
InChIKeyFIAIKJQZLXLGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)pyrimidin-4-amine (CAS 672-41-3) Procurement Specification and Core Properties


6-(Trifluoromethyl)pyrimidin-4-amine (CAS 672-41-3) is an aminopyrimidine building block featuring a trifluoromethyl substituent at the 6-position of the pyrimidine ring . With a molecular formula C5H4F3N3 and molecular weight of 163.10 g/mol, the compound exists as a white to off-white solid with a melting point of 165–170°C . The electron-withdrawing trifluoromethyl group confers enhanced metabolic stability and lipophilic character (calculated LogP approximately 1.07, experimental XLogP3: 0.71) relative to non-fluorinated pyrimidin-4-amine analogs . Solubility in DMSO is 32.62 mg/mL (200 mM), with aqueous solubility of 3.77 mg/mL (0.0231 mol/L) .

Why 6-(Trifluoromethyl)pyrimidin-4-amine Cannot Be Substituted with Generic Pyrimidin-4-amine Building Blocks


Substitution of 6-(trifluoromethyl)pyrimidin-4-amine with non-fluorinated or differently substituted pyrimidin-4-amine analogs introduces measurable, often deleterious, changes in downstream molecular properties. Direct SAR evidence demonstrates that the N-trifluoromethyl group in pyrimidin-4-amine derivatives enhances GPR119 agonist activity while simultaneously improving the hERG inhibition profile—effects not observed for non-fluorinated ethyl analogs [1]. Furthermore, in TLR8 antagonist optimization, the 6-(trifluoromethyl)pyrimidine core served as the essential scaffold upon which targeted modifications yielded compounds with IC50 values of 6.5 and 8.7 μmol L–1, demonstrating that the trifluoromethylated core is non-interchangeable for achieving antagonist potency [2]. The enhanced lipophilicity conferred by the trifluoromethyl group (calculated LogP ~1.07 vs. ~0.0–0.2 for non-fluorinated pyrimidin-4-amines) directly impacts membrane permeability and metabolic stability, making generic substitution a quantifiably suboptimal procurement decision .

6-(Trifluoromethyl)pyrimidin-4-amine Quantitative Differentiation Evidence vs. Analogous Building Blocks


6-(Trifluoromethyl)pyrimidin-4-amine as Core Scaffold for TLR8 Antagonists: Potency Comparison with Optimized Derivatives

The 6-(trifluoromethyl)pyrimidine core serves as the essential scaffold for TLR8 antagonist development. Optimization of this core scaffold yielded compounds 14 and 26 with IC50 values of 6.5 μmol L–1 and 8.7 μmol L–1, respectively, against TLR8. While direct IC50 data for the parent 6-(trifluoromethyl)pyrimidin-4-amine scaffold is not reported, the structure-activity relationship (SAR) study demonstrates that modifications to this specific trifluoromethylated pyrimidine core are required to achieve antagonist potency; non-fluorinated pyrimidine cores were not evaluated as viable alternatives [1]. Compound 26 exhibited no cytotoxic effects, making this scaffold-derived series promising for further investigation [1].

TLR8 antagonist immunology autoimmune disease

N-Trifluoromethyl Substituent in 6-(Trifluoromethyl)pyrimidin-4-amine Derivatives Enhances GPR119 Agonist Activity and hERG Profile vs. Ethyl Analog

In a direct head-to-head comparison, the installation of an N-trifluoromethyl group (compound 10) in pyrimidin-4-amine derivatives significantly enhanced GPR119 agonist activity compared to the non-fluorinated ethyl analog 8b. Additionally, compound 10 considerably improved the hERG inhibition profile—a critical safety parameter for drug development [1]. The ethyl analog 8b failed to produce these beneficial effects, demonstrating that the trifluoromethyl moiety is not substitutable with alkyl groups when optimizing for both potency and cardiac safety [1].

GPR119 agonist diabetes hERG inhibition

6-(Trifluoromethyl)pyrimidin-4-amine Derivatives Exhibit Broad-Spectrum Pesticidal Activity: LC50/EC50 Comparison with Commercial Standards

Pyrimidin-4-amine derivatives bearing the 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, synthesized from a 6-(trifluoromethyl)pyrimidin-4-amine-related scaffold, demonstrated potent insecticidal and fungicidal activities. Against Mythimna separata, compounds U7 and U8 exhibited LC50 values of 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively, compared to flufenerim at 3.14 ± 0.73 mg/L [1]. Against Pseudoperonospora cubensis, EC50 values for U7 and U8 were 24.94 ± 2.13 mg/L and 30.79 ± 2.21 mg/L, respectively, compared to azoxystrobin at 3.18 ± 0.21 mg/L [1]. AChE enzymatic activity for U7 and U8 was 0.215 and 0.184 U/mg prot, respectively, compared to flufenerim at 0.184 U/mg prot [1].

agrochemical insecticide fungicide

6-(Trifluoromethyl)pyrimidin-4-amine Enables Cost-Effective Suzuki Coupling Synthesis of Diverse Pyrimidin-4-amine Analogues

A synthetic methodology employing commercially sourced 2,4- and 4,6-dichloropyrimidines, condensed with 2-amino-6-trifluoromethylpyridine, enabled the efficient preparation of N-arylated pyrimidin-4-amine analogues via an initial substitution followed by Suzuki coupling with boronic acids or esters. This sequence was noted to be cost-effective, yielding 24 novel derivatives (2a–2l and 3a–3l) confirmed by 1H NMR, 13C NMR, and MS [1]. Microwave-assisted amination and Suzuki–Miyaura cross-coupling of 4,6-dichloropyrimidine derivatives further demonstrate that the pyrimidine scaffold bearing trifluoromethyl groups undergoes efficient functionalization with 30–40 min reaction times, producing 4-amino-6-aryl-substituted pyrimidines in good yields [2].

Suzuki coupling pyrimidine functionalization medicinal chemistry

6-(Trifluoromethyl)pyrimidin-4-amine Physicochemical Differentiation: LogP, Solubility, and TPSA vs. Non-Fluorinated Pyrimidin-4-amine

6-(Trifluoromethyl)pyrimidin-4-amine exhibits physicochemical properties that quantitatively differentiate it from non-fluorinated pyrimidin-4-amine analogs. The compound has a consensus LogP of 1.07 (XLOGP3: 0.71; iLOGP: 1.06; WLOGP: 2.24) . Aqueous solubility is 3.77 mg/mL (0.0231 mol/L), with DMSO solubility of 32.62 mg/mL (200 mM) . The topological polar surface area (TPSA) is 51.8 Ų . By comparison, non-fluorinated pyrimidin-4-amine (2-aminopyrimidine) has a significantly lower LogP (~0.0–0.2) and different solubility profile. The trifluoromethyl group increases lipophilicity by approximately 0.7–1.0 log units, enhancing membrane permeability while maintaining acceptable aqueous solubility for biological assays.

lipophilicity solubility drug-likeness

Optimal Procurement and Research Applications for 6-(Trifluoromethyl)pyrimidin-4-amine (CAS 672-41-3)


TLR8 Antagonist Lead Optimization and SAR Studies

6-(Trifluoromethyl)pyrimidin-4-amine serves as the core scaffold for TLR8 antagonist development programs. The scaffold-derived compounds 14 and 26 demonstrate TLR8 antagonistic activity with IC50 values of 6.5 and 8.7 μmol L–1, respectively, with compound 26 exhibiting no cytotoxic effects at tested concentrations [1]. Procurement of this building block is indicated for medicinal chemistry teams pursuing autoimmune disease targets where TLR8 overactivation by endogenous nucleic acids drives pathogenesis [1].

GPR119 Agonist Development Requiring Favorable hERG Safety Profile

For diabetes and metabolic disorder programs targeting GPR119, 6-(trifluoromethyl)pyrimidin-4-amine-derived N-trifluoromethyl compounds provide dual benefits: enhanced GPR119 agonist activity and improved hERG inhibition profile compared to non-fluorinated ethyl analogs [2]. This scaffold is specifically indicated when cardiac safety optimization is a concurrent requirement alongside target potency [2].

Broad-Spectrum Agrochemical Discovery Targeting Lepidoptera and Oomycete Pathogens

Pyrimidin-4-amine derivatives incorporating the 6-(trifluoromethyl)pyrimidine motif exhibit insecticidal activity against Mythimna separata with LC50 values of 3.57–4.22 mg/L and fungicidal activity against Pseudoperonospora cubensis with EC50 values of 24.94–30.79 mg/L [3]. This building block is suitable for agrochemical discovery programs seeking novel modes of action against pesticide-resistant pest populations [3].

Parallel Synthesis of Pyrimidine-Focused Compound Libraries via Suzuki Coupling

6-(Trifluoromethyl)pyrimidin-4-amine and its dichloro precursors enable cost-effective, high-throughput synthesis of diverse pyrimidin-4-amine analogues via Suzuki–Miyaura cross-coupling. Microwave-assisted protocols achieve product formation in 30–40 min with good yields [4], while two-step substitution–coupling sequences generate 24 novel derivatives from commercially available starting materials [5]. This application scenario is ideal for hit-to-lead expansion and SAR library generation in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.